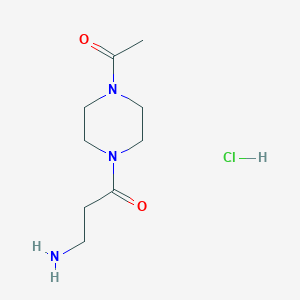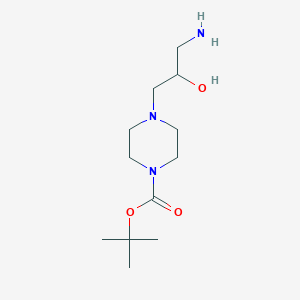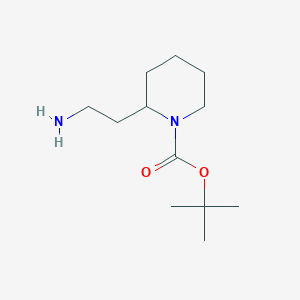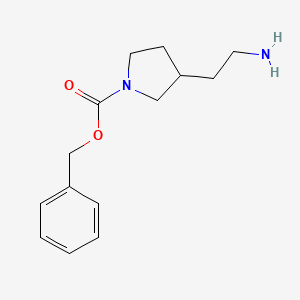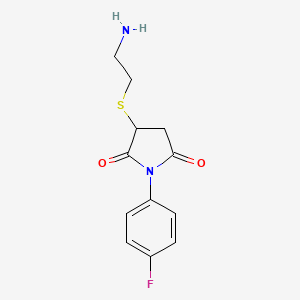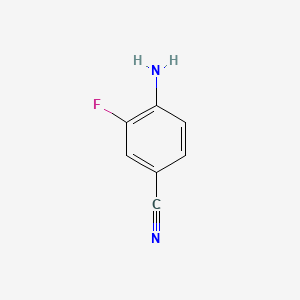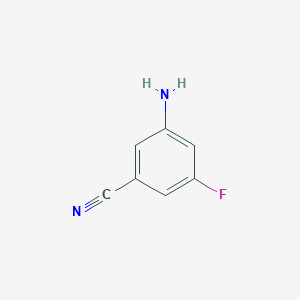
Boc-2-chloro-L-phenylalanine
Descripción general
Descripción
Boc-2-chloro-L-phenylalanine is a chemical compound with the molecular formula C14H18ClNO4 . It is an off-white powder with a molecular weight of 299.75 . It is also known by several synonyms, including Boc-L-Phe (2-Cl)-OH, Boc-o-chloro-L-Phe-OH, and (S)-Boc-2-amino-3-(2-chlorophenyl)propionic acid .
Molecular Structure Analysis
The IUPAC name for Boc-2-chloro-L-phenylalanine is (2S)-3-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid . The InChI key is TUUQJNHCVFJMPU-NSHDSACASA-N .Physical And Chemical Properties Analysis
Boc-2-chloro-L-phenylalanine has a predicted boiling point of 452.5±40.0 °C and a predicted density of 1.245±0.06 g/cm3 . It has a melting point of 77-81 °C . It should be stored at 2-8 °C .Aplicaciones Científicas De Investigación
Peptide Synthesis
Boc-2-chloro-L-phenylalanine is used in peptide synthesis . Peptides are short chains of amino acids that play crucial roles in biological functions. They are used in various fields such as therapeutics, cosmetics, and nutrition.
Drug Development
This compound has diverse applications in drug development. It can be used to create new drugs or improve the efficacy of existing ones. For instance, it can be used to modify the structure of a drug to enhance its stability, absorption, or targeting ability.
Proteomics
Proteomics is the large-scale study of proteins, particularly their structures and functions. Boc-2-chloro-L-phenylalanine can be used in proteomics to study protein interactions, identify potential drug targets, and understand disease mechanisms.
Antimicrobial Activity
Derivatives of phenylalanine, such as Boc-2-chloro-L-phenylalanine, have shown antimicrobial activity . They can inhibit the growth of certain bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Antioxidant Activity
Some derivatives of phenylalanine have demonstrated antioxidant activity . Antioxidants help protect cells from damage caused by free radicals. Therefore, Boc-2-chloro-L-phenylalanine could potentially be used in the development of antioxidant therapies.
Chelating Activity
Phenylalanine derivatives can act as metal chelating ligands with Fe2+ ions . Chelating agents are used in a variety of applications, including water treatment, food preservation, and medicine.
Biological Studies
Boc-2-chloro-L-phenylalanine can be used in biological studies to understand the function of proteins and enzymes . For example, it can be used to study enzyme kinetics or protein-protein interactions.
Solubility Studies
The solubility of Boc-2-chloro-L-phenylalanine in different solvents can be studied . This information is important in various fields such as pharmaceuticals, where solubility can affect drug delivery and absorption.
Mecanismo De Acción
Target of Action
Boc-2-chloro-L-phenylalanine, also known as Boc-Phe(2-Cl)-OH, is primarily used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in introducing the phenylalanine amino acid residue into the peptide chain, with a chlorine atom at the ortho position of the phenyl ring .
Mode of Action
The compound interacts with its targets (the peptide chains) through a process known as solid-phase peptide synthesis . In this process, the compound is added to a growing peptide chain, contributing its phenylalanine residue to the chain . The Boc group (tert-butoxycarbonyl) in the compound serves as a protective group for the amino group during the synthesis process .
Biochemical Pathways
The biochemical pathways affected by Boc-2-chloro-L-phenylalanine are those involved in peptide synthesis . The compound’s contribution to the peptide chain can influence the structure and function of the resulting peptide, potentially affecting various biological processes depending on the specific peptide being synthesized .
Pharmacokinetics
Like other similar compounds, its bioavailability, distribution, metabolism, and excretion would likely depend on factors such as its chemical properties, the route of administration, and the physiological characteristics of the organism .
Result of Action
The result of Boc-2-chloro-L-phenylalanine’s action is the successful incorporation of a 2-chloro-phenylalanine residue into a peptide chain . This can influence the properties of the resulting peptide, including its structure, stability, and biological activity .
Action Environment
The action of Boc-2-chloro-L-phenylalanine can be influenced by various environmental factors. For example, the efficiency of its incorporation into a peptide chain can be affected by the conditions of the synthesis process, such as the pH, temperature, and the presence of other reactants . Furthermore, the stability of the compound itself can be influenced by factors such as temperature and light .
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-3-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUQJNHCVFJMPU-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80921522 | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]-2-chlorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80921522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-2-chloro-L-phenylalanine | |
CAS RN |
114873-02-8 | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]-2-chlorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80921522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-L-phenylalanine, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








